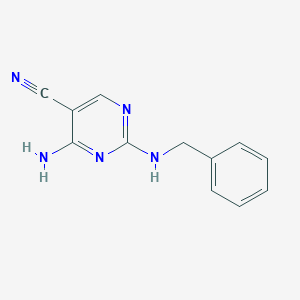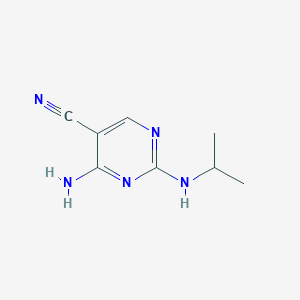![molecular formula C16H13N5O2S B276422 6-[(2-Methoxyphenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276422.png)
6-[(2-Methoxyphenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(2-Methoxyphenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 6-[(2-Methoxyphenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that this compound acts by inhibiting certain enzymes and proteins that are involved in various cellular processes. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, reduce inflammation, and improve cognitive function in animal models of neurological disorders. Furthermore, this compound has also been found to modulate the activity of certain neurotransmitters, such as dopamine and acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-[(2-Methoxyphenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its high potency and selectivity, as well as its ability to target specific cellular processes. However, its limitations include its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 6-[(2-Methoxyphenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its potential therapeutic applications in various fields, such as cancer treatment and neurological disorders. Another direction is to optimize its synthesis method to improve its yield and reduce its cost. Additionally, further studies are needed to elucidate its mechanism of action and to identify its potential side effects and toxicity.
Méthodes De Synthèse
The synthesis of 6-[(2-Methoxyphenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported using different methods. One of the most commonly used methods involves the reaction of 2-(2-pyridyl)thiocyanate with 2-(2-methoxyphenoxy)acetaldehyde and sodium azide in the presence of a copper catalyst. The resulting compound is then subjected to cyclization using triethyl orthoformate and acetic anhydride.
Applications De Recherche Scientifique
This compound has been studied for its potential therapeutic applications in various fields of research. It has been found to exhibit antitumor activity, antimicrobial activity, anti-inflammatory activity, and antifungal activity. Furthermore, this compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C16H13N5O2S |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
6-[(2-methoxyphenoxy)methyl]-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H13N5O2S/c1-22-12-7-2-3-8-13(12)23-10-14-20-21-15(18-19-16(21)24-14)11-6-4-5-9-17-11/h2-9H,10H2,1H3 |
Clé InChI |
IXRXJNJUKHYVIP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)C4=CC=CC=N4 |
SMILES canonique |
COC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(3-methoxyphenyl)-2-oxoethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B276339.png)
![N-methyl-N'-[(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetyl]urea](/img/structure/B276340.png)
![N-[(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetyl]-N'-phenylurea](/img/structure/B276341.png)
![3-(2-oxopropyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B276342.png)
![N-methyl-N'-({[4-oxo-3-(tetrahydro-2-furanylmethyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)urea](/img/structure/B276344.png)
![ethyl 2-({[(tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B276345.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(diethylamino)acetamide](/img/structure/B276346.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(piperidin-1-yl)acetamide](/img/structure/B276347.png)
![2-(4-methylpiperidin-1-yl)-8H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B276349.png)
![N-[5-cyano-2-(1-piperidinyl)-4-pyrimidinyl]-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B276356.png)
![N-[5-cyano-2-(4-morpholinyl)-4-pyrimidinyl]-2-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B276357.png)


![4-Amino-2-[(2-phenylethyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B276362.png)